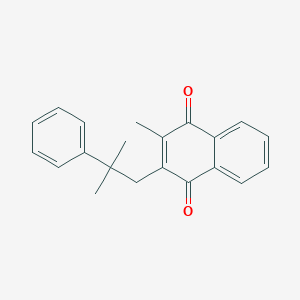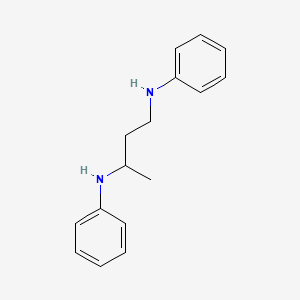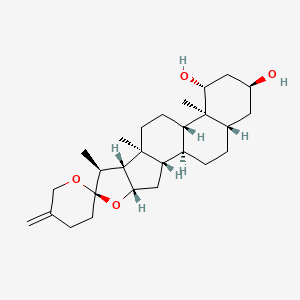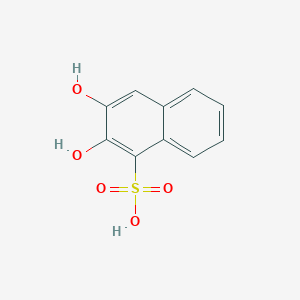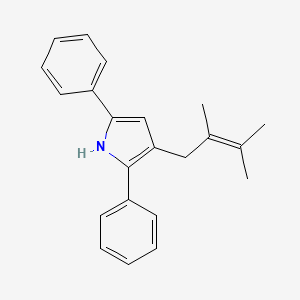
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and features multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of an amino group through nitration and subsequent reduction. The azo group is introduced via diazotization and coupling reactions with appropriate aromatic amines. The final step involves the sulfonation of the ethyl group and neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfo and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: New derivatives with different functional groups.
科学研究应用
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with various molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function. The sulfo and amino groups can participate in hydrogen bonding and electrostatic interactions, while the azo group can undergo redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, potassium sodium salt
- 6-Amino-1-hydroxy-2-((2-methoxy-5-methyl-2-(ethenesulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(ethenesulfonyl))phenyl)azo)naphthalene-sulfonic acid, potassium salt
Uniqueness
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
属性
| 85536-93-2 | |
分子式 |
C18H14N3Na3O12S4 |
分子量 |
661.6 g/mol |
IUPAC 名称 |
trisodium;6-amino-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H17N3O12S4.3Na/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32;;;/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI 键 |
NBVCGFDCTVVPMH-UHFFFAOYSA-K |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/no-structure.png)
